![molecular formula C15H17F3N4O2S B6451528 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549031-74-3](/img/structure/B6451528.png)
6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Description
Pyrrole is a biologically active scaffold that possesses a diverse range of activities . It’s found in many natural products and is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more . Pyridine is a nitrogen-bearing heterocycle used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . The trifluoropropanesulfonyl group is a sulfonyl chloride derivative that is sensitive to air and moisture .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various tactical approaches . For example, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole . The Paal–Knorr reaction is another method used to synthesize pyrrole derivatives .Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring, a pyridine ring, and a trifluoropropanesulfonyl group. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoropropanesulfonyl group contains a sulfur atom bonded to two oxygen atoms and a carbon atom, which is further bonded to three fluorine atoms and two hydrogen atoms .Chemical Reactions Analysis
The nature of the sulfur reagent can make an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3,3,3-Trifluoro-1-propanesulfonyl chloride has a boiling point of 77°C to 78°C (16mmHg), a refractive index of 1.3997, and is sensitive to air and moisture .Safety and Hazards
Future Directions
Due to the diversity of pyrrole and pyridine analogs in the therapeutic response profile, many researchers have been working to explore these skeletons to their maximum potential against several diseases or disorders . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
6-[1-(3,3,3-trifluoropropylsulfonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2S/c16-15(17,18)4-6-25(23,24)22-5-3-12-9-21(10-13(12)22)14-2-1-11(7-19)8-20-14/h1-2,8,12-13H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGRFQVDBRMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
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